N-Methyl-N-octadeca-9,12-dienoylglycine

Description

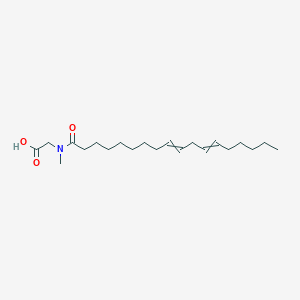

N-Methyl-N-octadeca-9,12-dienoylglycine, also known as N-Linoleoylsarcosine, is a glycine derivative with a methyl group and a linoleoyl (octadeca-9,12-dienoyl) chain attached to the nitrogen atom. Its IUPAC name is N-Methyl-N-[(9Z,12Z)-octadeca-9,12-dienoyl]glycine . Structurally, it combines sarcosine (N-methylglycine) with linoleic acid, a polyunsaturated omega-6 fatty acid. This amphiphilic structure grants the compound unique solubility properties, balancing hydrophilic (carboxylic acid and methyl groups) and lipophilic (linoleoyl chain) regions.

Synthesis of such compounds typically involves peptide coupling methods, as described in , where coupling agents like carbodiimides or HOBt are used to form amide bonds between sarcosine and activated linoleic acid derivatives (e.g., linoleoyl chloride) .

Properties

Molecular Formula |

C21H37NO3 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

2-[methyl(octadeca-9,12-dienoyl)amino]acetic acid |

InChI |

InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25) |

InChI Key |

JWHARDIWYCXHAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methyl-N-octadeca-9,12-dienoylglycine with key analogs, focusing on structural features, physicochemical properties, and biological activities inferred from the evidence:

Key Structural and Functional Insights

Acyl Chain Unsaturation: The 9Z,12Z diene in this compound introduces kinks in the acyl chain, reducing melting point and increasing fluidity compared to saturated analogs. This property may enhance membrane permeability or micelle formation .

Substituent Effects: The methyl group in the target compound contributes to hydrophobicity, whereas the hydroxyethyl group in N-(2-hydroxyethyl)octadeca-9,12-dienamide introduces hydrogen-bonding capability, increasing water solubility . N,N-Dimethylglycine lacks an acyl chain, resulting in significantly lower logP and distinct applications (e.g., as a dietary supplement or methyl donor) .

Biological Activity: While direct evidence for this compound is scarce, its structural analogs (e.g., N-acyl glycines) show antimicrobial activity against Mycobacterium tuberculosis (Mtb) . N-(2-Hydroxyethyl)octadeca-9,12-dienamide, with its hydroxyl group, may interact with lipid receptors or enzymes, analogous to ethanolamide derivatives like anandamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.